An In-depth Technical Guide on the Core Mechanism of Action of SR-18292
An In-depth Technical Guide on the Core Mechanism of Action of SR-18292
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-18292 is a novel small molecule with a context-dependent mechanism of action centered on the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α). In the setting of metabolic diseases such as type 2 diabetes, SR-18292 functions as an inhibitor of PGC-1α's gluconeogenic activity. It achieves this by increasing the acetylation of PGC-1α, which suppresses the expression of genes involved in hepatic glucose production. Conversely, in the context of sickle cell disease, SR-18292 acts as a PGC-1α agonist, upregulating its expression and leading to an increase in the production of fetal hemoglobin. This technical guide synthesizes the current understanding of SR-18292's multifaceted mechanism of action, detailing the signaling pathways, providing summaries of quantitative data, and outlining the key experimental protocols used in its characterization.
Core Mechanism of Action: A Dual Role
The primary molecular target of SR-18292 is PGC-1α, a master regulator of cellular metabolism. However, the effect of SR-18292 on PGC-1α is tissue- and disease-specific, leading to two distinct therapeutic applications.
Inhibition of PGC-1α Gluconeogenic Activity in Metabolic Disease
In hepatocytes, SR-18292 acts as a suppressor of hepatic glucose production (HGP). This is achieved not by direct enzymatic inhibition, but by modulating the post-translational modification of PGC-1α. Specifically, SR-18292 increases the acetylation of PGC-1α[1][2][3][4]. This is accomplished by enhancing the interaction between PGC-1α and the acetyltransferase GCN5 (General control of amino acid synthesis 5)[2][3][5].
The increased acetylation of PGC-1α leads to a reduction in its co-activation of the transcription factor HNF4α (Hepatocyte nuclear factor 4α)[2][3][5]. This, in turn, decreases the transcription of key gluconeogenic genes, primarily Pck1 (encoding phosphoenolpyruvate carboxykinase 1, PEPCK1) and G6pc (encoding glucose-6-phosphatase)[2].
A more recent discovery has elucidated a downstream effect of this acetylation cascade. SR-18292 has been shown to increase the acetylation of PCK1 itself. This post-translational modification reverses the enzyme's normal gluconeogenic function, causing it to favor the conversion of phosphoenolpyruvate to oxaloacetate, thereby increasing lactate and glucose oxidation and further suppressing gluconeogenesis[6].
Agonism of PGC-1α in Sickle Cell Disease
In contrast to its role in metabolic disease, SR-18292 has been identified as a PGC-1α agonist in the context of sickle cell disease[1][7]. In human erythroid progenitor cells, SR-18292 treatment leads to an upregulation of PGC-1α mRNA and protein levels[8][9][10]. This increase in PGC-1α expression subsequently induces the synthesis of fetal hemoglobin (HbF)[1][7][8][9][10]. The proposed mechanism involves the modulation of known HbF repressors, such as BCL11A and ZBTB7A, whose expression is decreased upon SR-18292 treatment[9]. Increased levels of HbF are known to ameliorate the severity of sickle cell disease by inhibiting the polymerization of sickle hemoglobin.
Quantitative Data
While specific IC50 or Ki values for SR-18292 have not been reported in the reviewed literature, the following tables summarize the concentrations and dosages used in key in vitro and in vivo studies, along with the observed effects.
Table 1: In Vitro Studies
| Cell Type/System | Concentration(s) | Incubation Time | Key Finding(s) | Reference(s) |
| Primary Hepatocytes | Not specified | Not specified | Suppression of gluconeogenic gene expression and glucose production. | [2][3] |
| U-2 OS cells | 10 µM | 18 hours | Increased interaction between PGC-1α and GCN5. | [2][5] |
| Jurkat cells | 20 µM | Not specified | Decreased expression of autophagy-associated proteins. | [3][4] |
| Human CD34+ cells | 1.0 - 7.5 µM | 11 days | Increased PGC-1α and γ-globin mRNA and protein levels. | [8] |
Table 2: In Vivo Studies
| Animal Model | Dosage | Administration | Duration | Key Finding(s) | Reference(s) |
| High-fat diet-fed mice | 45 mg/kg | Intraperitoneal | 4 days | Reduced fasting blood glucose, increased hepatic insulin sensitivity. | [3][4] |
| Sickle cell disease mice | Not specified | Intraperitoneal | 4 weeks | Increased fetal hemoglobin-high cell population. | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SR-18292 | Autophagy | TargetMol [targetmol.com]
- 3. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of acetylated PGC1α levels [bio-protocol.org]
- 8. Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-acetylation at the active site of phosphoenolpyruvate carboxykinase (PCK1) controls enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
